

PF-06928215: A Potent and Selective Inhibitor of Human cGAS

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Compound of Interest		
Compound Name:	PF-06928215	
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For researchers, scientists, and drug development professionals, understanding the precise selectivity of investigational compounds is paramount. This guide provides a comparative analysis of **PF-06928215**, a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS), detailing its inhibitory activity against both human and murine cGAS orthologs.

PF-06928215 has emerged as a valuable tool compound for studying the cGAS-STING signaling pathway, which plays a critical role in innate immunity and has been implicated in various autoimmune diseases. This inhibitor, developed through fragment-based screening and structure-guided design, demonstrates potent inhibition of human cGAS. However, its activity against the murine counterpart is significantly lower, highlighting important species-specific differences in the cGAS active site.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data regarding the inhibitory potency and binding affinity of **PF-06928215** against human and murine cGAS.

Parameter	Human cGAS (h- cGAS)	Murine cGAS (m- cGAS)	Reference
IC50	4.9 μΜ	Inactive	[1]
KD	0.2 μM (200 nM)	Not reported	[2][3][4]

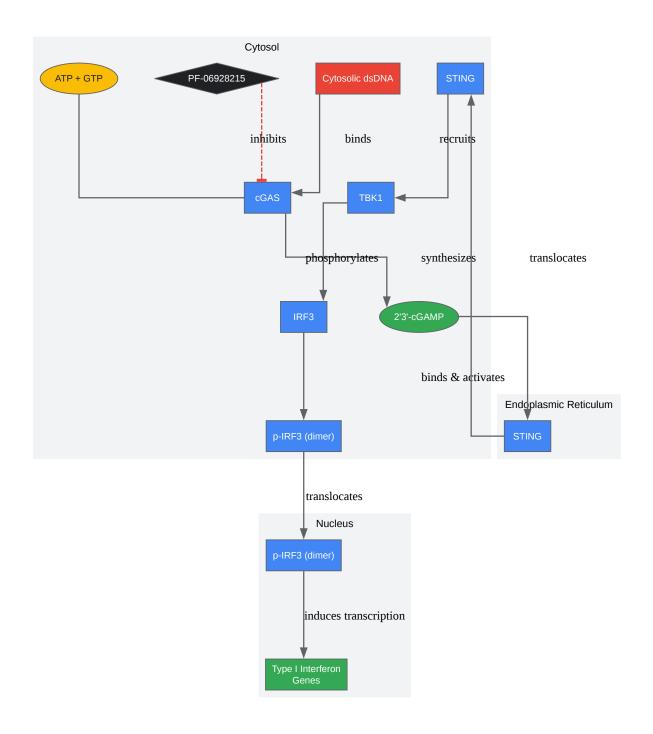


Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of cGAS by 50%. The KD (dissociation constant) is a measure of the binding affinity between the inhibitor and the enzyme, with a lower value indicating a stronger interaction. While a specific IC50 value for murine cGAS has not been published, multiple sources state that **PF-06928215** is a selective inhibitor of human cGAS and is inactive against the murine enzyme[1].

cGAS-STING Signaling Pathway

The diagram below illustrates the canonical cGAS-STING signaling pathway. Cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral or bacterial infections or cellular damage, is recognized by cGAS. This binding event activates cGAS, which then catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP subsequently binds to the adaptor protein STING on the endoplasmic reticulum, triggering a conformational change and its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.





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Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.



Experimental Protocols

The inhibitory activity of **PF-06928215** on human cGAS was determined using a fluorescence polarization (FP) assay and a mass spectrometry-based assay.

1. cGAS Activity Mass Spectrometry Assay[2][5]

This assay directly measures the production of cGAMP by cGAS.

- Reaction Buffer: 10 mM HEPES, 140 mM NaCl, 0.01% Tween-20, 5 mM MgCl₂, pH 7.5.
- Reaction Components:
 - 1 mM ATP
 - 0.3 mM GTP
 - 100 nM Interferon Stimulatory DNA (ISD; 45 bp dsDNA)
 - 100 nM human cGAS (amino acids 2-522, purified from Sf9 cells)
 - Test compound (PF-06928215) at various concentrations.
- Procedure:
 - The reaction mixture was incubated for 30 minutes at 37°C.
 - The reaction was stopped by the addition of 50 mM EDTA.
 - The amount of 2'3'-cGAMP produced was quantified by mass spectrometry.
- Data Analysis: IC50 values were calculated from the concentration-response curves.
- 2. Cy5-cGAMP Fluorescence Polarization (FP) Assay[2][5]

This high-throughput assay was developed to screen for cGAS inhibitors.

Reaction Buffer: Same as the mass spectrometry assay.



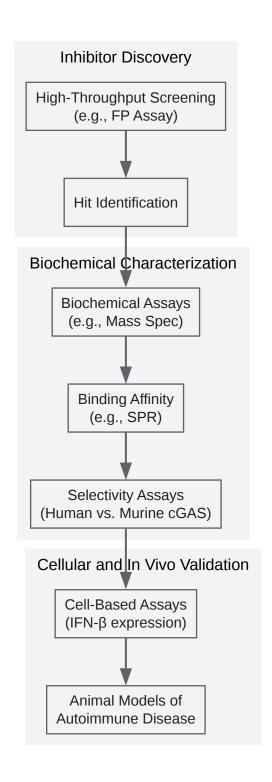
 Enzymatic Reaction 	n
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- 1 mM ATP
- 0.3 mM GTP
- 100 nM ISD DNA
- 100 nM cGAS
- Test compounds.
- Procedure:
 - The enzymatic reaction was incubated for 1 hour at room temperature.
 - The reaction was stopped with 50 mM EDTA.
 - Cy5-labeled cGAMP (2 nM) and a specific cGAMP monoclonal antibody (16 nM) were added.
 - After a 1-hour incubation at room temperature, the fluorescence polarization was measured on a plate reader (excitation: 620 nm; emission: 688 nm).
- Principle: In the absence of inhibition, cGAS produces unlabeled cGAMP, which competes
 with the Cy5-cGAMP for antibody binding, resulting in a low FP signal. In the presence of an
 inhibitor, less unlabeled cGAMP is produced, allowing more Cy5-cGAMP to bind to the
 antibody, leading to a high FP signal.

Experimental Workflow

The following diagram outlines the general workflow for identifying and characterizing cGAS inhibitors like **PF-06928215**.





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Caption: General workflow for cGAS inhibitor discovery and validation.

In conclusion, **PF-06928215** is a potent inhibitor of human cGAS with a clear selectivity over its murine ortholog. This species-specific activity underscores the importance of evaluating



potential therapeutic candidates against cGAS from different species, particularly when using animal models for preclinical studies. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own investigations into cGAS inhibitors.

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